molecular formula C21H30Cl3N5OS B218940 Ledoxantrone trihydrochloride CAS No. 119221-49-7

Ledoxantrone trihydrochloride

Cat. No. B218940
CAS RN: 119221-49-7
M. Wt: 506.9 g/mol
InChI Key: JKCXGHJOOIDPQF-UHFFFAOYSA-N
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Description

Ledoxantrone trihydrochloride, also known as AN-238, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It belongs to the anthraquinone family of compounds and has been shown to have potent anti-tumor activity both in vitro and in vivo.

Scientific Research Applications

1. Development and Characteristics

Ledoxantrone trihydrochloride, also known as mitoxantrone, is part of the anthracenediones class of antineoplastic agents. Originally developed from a molecule designed for DNA intercalation, mitoxantrone demonstrates strong binding to both single-stranded and double-stranded RNA and DNA. It inhibits cellular RNA and DNA synthesis and induces chromosomal aberrations, showcasing its effectiveness against various types of transplantable tumors in murine models (White & Durr, 2004).

2. Mechanism of Action

Mitoxantrone operates through various mechanisms. It suppresses the proliferation of T cells, B cells, and macrophages, impairs antigen presentation, and decreases the secretion of proinflammatory cytokines. Additionally, it enhances T-cell suppressor function, inhibits B-cell function and antibody production, and impedes macrophage-mediated myelin degradation. Its wide-ranging actions affect multiple types of immune cells, distinguishing it from other agents like interferon betas (Fox, 2004).

3. Physicochemical Interactions

The interactions between mitoxantrone and surfactants have been a significant research interest. Mitoxantrone-micelle binding constants and the partition coefficient of the drug between aqueous and micellar phases provide critical insights. This understanding is vital for designing better delivery systems with potential biomedical applications, given the role of surfactant micelles as simple model systems for biological membranes (Enache, Toader, & Enache, 2016).

4. Broader Molecular Interactions

Mitoxantrone interacts with a range of biological macromolecules both covalently and noncovalently, beyond its established role as a DNA topoisomerase II poison. These interactions have significant implications for cancer therapy, as they can be leveraged to enhance the therapeutic value of mitoxantrone in treating cancers like breast and prostate cancers, lymphomas, and leukemias (Evison et al., 2016).

5. Binding Affinity with Chromatin and DNA

The affinity of mitoxantrone for chromatin, DNA, and histone proteins has been a subject of research. Studies show higher binding affinity to chromatin compared to DNA, suggesting histone proteins play a crucial role in this interaction. These findings are pivotal in understanding the drug's antitumor efficacy and guiding the development of more targeted cancer therapies (Hajihassan & Rabbani-Chadegani, 2009).

properties

CAS RN

119221-49-7

Product Name

Ledoxantrone trihydrochloride

Molecular Formula

C21H30Cl3N5OS

Molecular Weight

506.9 g/mol

IUPAC Name

10-(2-aminoethylamino)-14-[2-(diethylamino)ethyl]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,6,9,11,13(16)-hexaen-5-one;trihydrochloride

InChI

InChI=1S/C21H27N5OS.3ClH/c1-3-25(4-2)11-12-26-17-8-7-16(23-10-9-22)21-19(17)20(24-26)15-6-5-14(27)13-18(15)28-21;;;/h5-8,13,23-24H,3-4,9-12,22H2,1-2H3;3*1H

InChI Key

JKCXGHJOOIDPQF-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C2=C3C(=C4C=CC(=O)C=C4SC3=C(C=C2)NCCN)N1.Cl.Cl.Cl

Canonical SMILES

CCN(CC)CCN1C2=C3C(=C4C=CC(=O)C=C4SC3=C(C=C2)NCCN)N1.Cl.Cl.Cl

synonyms

CI 958
CI-958
ledoxantrone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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